![molecular formula C14H12N2O2S2 B2930372 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 442865-24-9](/img/structure/B2930372.png)

3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

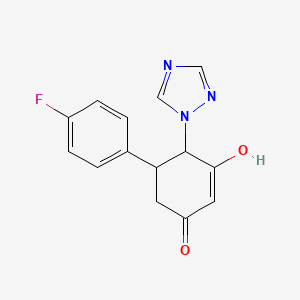

3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential therapeutic applications. It is a thieno[2,3-d]pyrimidine derivative that contains both sulfur and nitrogen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including structures related to 3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one, involves cyclisation of esters or amides from corresponding 2-amino-thiophene-3-carboxylic acids. This process can be direct or through intermediates with thiourea or isothiocyanates, highlighting a versatile approach to accessing a broad range of thieno[2,3-d]pyrimidine derivatives with potential for further functionalization and exploration of their biological activities (Sauter & Deinhammer, 1973).

Pharmacological Potential

Several studies have synthesized and evaluated the pharmacological potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, demonstrating significant analgesic, anti-inflammatory, and antimicrobial activities. These compounds, synthesized by various innovative routes, have shown promise in preclinical models, indicating their potential as new therapeutic agents with specific focus away from drug use, dosage, or side effects considerations. For example, novel 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been investigated for their analgesic and anti-inflammatory properties, comparing favorably with standard treatments like diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Biological Evaluation

The compounds derived from thieno[2,3-d]pyrimidin-4(3H)-one frameworks have been subjected to extensive biological evaluation, exploring their anti-inflammatory, CNS depressant, antimicrobial, and even antiviral activities. This research underlines the chemical's broad spectrum of potential biological applications, offering insights into its versatility and applicability in developing new therapeutic agents. Studies have identified compounds within this chemical class demonstrating moderate effects against bacterial and fungal species, alongside promising anti-inflammatory properties in vivo and in vitro (Sayed, Moustafa, Yousif, Assy, & Abd El-Halim, 2008).

properties

IUPAC Name |

5-(5-methylfuran-2-yl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-3-6-16-13(17)11-9(10-5-4-8(2)18-10)7-20-12(11)15-14(16)19/h3-5,7H,1,6H2,2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCJUFFRQYOWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/no-structure.png)

![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)

![3-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2930298.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2930309.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)